molecular formula C9H8F3NO3 B12089527 Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Katalognummer: B12089527
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: WXZFRSPCKJPJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a picolinic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-6-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-oxo-6-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)picolinic alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate
  • Ethyl 6-(trifluoromethyl)picolinate
  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Uniqueness: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the picolinic acid ester. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8F3NO3

Molekulargewicht

235.16 g/mol

IUPAC-Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(14)4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)

InChI-Schlüssel

WXZFRSPCKJPJHR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.